

A Comprehensive Technical Guide to Synthetic Magnesium Aluminometasilicate: History, Discovery, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium aluminometasilicate*

Cat. No.: *B1143528*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic **magnesium aluminometasilicate** is a versatile inorganic polymer with significant applications in the pharmaceutical industry, primarily as an excipient. Its unique porous structure, high surface area, and adsorptive capacity make it an invaluable tool for enhancing drug solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and characterization of synthetic **magnesium aluminometasilicate**, with a particular focus on its role in modern drug development.

History and Discovery

The journey of synthetic **magnesium aluminometasilicate** as a pharmaceutical material began in post-war Japan. In 1951, Fuji Chemical Industries Co., Ltd. initiated research to develop a novel antacid.^[1] This endeavor culminated in the successful development of Neusilin® in 1954, a synthetic, amorphous form of **magnesium aluminometasilicate**.^{[1][2]} Neusilin® quickly gained recognition in the Japanese pharmaceutical industry as an effective antacid with minimal side effects.^[1]

Fuji Chemical began mass production and sales of Neusilin® in 1954 and subsequently filed for patents in the United States, Germany, and the United Kingdom in 1957.^[1] The company

received awards for its invention from the Director of the Patent Office in Japan in 1960 and the Minister of International Trade and Industry in 1961.^[1] The introduction of spray drying technology in 1965 further enhanced the manufacturing process of Neusilin® and other pharmaceutical products.^{[1][3]}

Initially utilized for its antacid properties, the applications of synthetic **magnesium aluminometasilicate** have expanded significantly over the decades. It is now widely employed as a multifunctional excipient to improve the quality of various dosage forms, including tablets, powders, granules, and capsules.^{[2][4][5]}

Physicochemical Properties and Grades

Synthetic **magnesium aluminometasilicate** is an amorphous powder with the general chemical formula $\text{Al}_2\text{O}_3 \cdot \text{MgO} \cdot 1.7\text{SiO}_2 \cdot x\text{H}_2\text{O}$.^{[4][5][6]} It is characterized by its large specific surface area, high porosity, and significant oil and water adsorption capacity.^[2] Various grades of synthetic **magnesium aluminometasilicate** are commercially available, differing in their bulk density, particle size, water content, and pH.^[2] These variations allow formulators to select the most appropriate grade for a specific application.

A summary of the typical physicochemical properties of different grades of Neusilin®, a prominent commercial brand of synthetic **magnesium aluminometasilicate**, is presented in the tables below.

Table 1: General Properties of Neusilin® Grades

Property	Grade S1 (Granule)	Grade FH2 (Powder)	Grade US2 (Granule)	Grade UFL2 (Powder)
Loss on Drying (%)	16.0	2.8	1.4	1.8
Bulk Density - Loose (g/mL)	0.33	0.31	0.15	0.08
Bulk Density - Tapped (g/mL)	0.40	0.43	0.19	0.13
True Specific Gravity (g/mL)	2.0	2.2	2.2	2.2
BET Specific Surface Area (m ² /g)	110	110	300	300
Mean Particle Size (μm)	70 - 110	10 - 20	60 - 120	2 - 8
Angle of Repose (Degrees)	30	45	30	45
Oil Adsorbing Capacity (mL/g)	1.3	1.5	3.2	3.2
pH of 5% Slurry	9.4	9.7	7.4	7.4

Table 2: Pharmacopeial Specifications for **Magnesium Aluminometasilicate**

Parameter	Specification
Aluminum Oxide (Al_2O_3) (dried basis)	29.1% - 35.5%
Magnesium Oxide (MgO) (dried basis)	11.4% - 14.0%
Silicon Dioxide (SiO_2) (dried basis)	29.2% - 35.6%
Loss on Drying	$\leq 20.0\%$
Soluble Salts	$\leq 1.6\%$
Alkalinity	Varies by type
Chloride	$\leq 0.053\%$
Sulfate	$\leq 0.480\%$
Iron	$\leq 0.03\%$
Arsenic	$\leq 3 \mu\text{g/g}$

Experimental Protocols

Synthesis of Synthetic Magnesium Aluminometasilicate

The synthesis of **magnesium aluminometasilicate** typically involves the reaction of soluble aluminum and magnesium salts with a silicate solution under controlled conditions. The following is a representative experimental protocol derived from patent literature.

Materials:

- Magnesium Sulfate (pharmaceutical grade)
- Aluminum Sulfate (pharmaceutical grade)
- Sodium Silicate
- Sodium Hydroxide
- Calcium Chloride (or hard water)

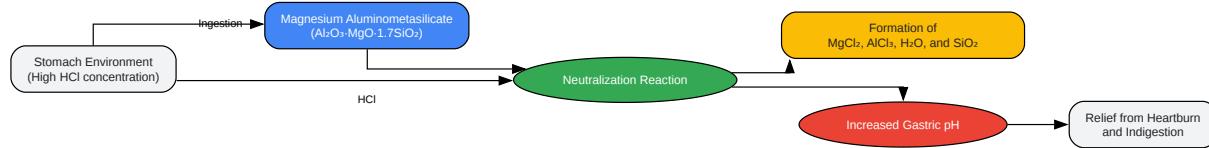
- Purified Water

Procedure:

- Preparation of Solution A: Dissolve a calculated amount of magnesium sulfate and aluminum sulfate in lukewarm purified water in a stainless-steel tank with stirring. Ensure complete dissolution and filter the solution to remove any impurities.
- Preparation of Solution B: Prepare an aqueous solution of sodium silicate and sodium hydroxide.
- Precipitation: While stirring, introduce Solution B into Solution A. A precipitate of magnesium aluminosilicate will form.
- Addition of Calcium Chloride: To the suspension, add an aqueous solution of calcium chloride and continue stirring. Alternatively, hard water can be used in the manufacturing process and for washing.
- Filtration and Washing: Harvest the precipitate by filtration and wash it thoroughly with purified water to remove soluble byproducts.
- Drying: Dry the resulting filter cake at a temperature below 100°C to obtain the final synthetic **magnesium aluminometasilicate** powder.

Characterization Methods

The physicochemical properties of synthetic **magnesium aluminometasilicate** are crucial for its performance as a pharmaceutical excipient. The following are key characterization techniques:


- X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the material.
- Differential Scanning Calorimetry (DSC): To assess the thermal properties and the physical state of the drug within a solid dispersion.
- Scanning Electron Microscopy (SEM): To visualize the particle morphology and surface texture.

- Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area.
- Particle Size Analysis: Using techniques such as laser diffraction to determine the particle size distribution.
- Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups and potential interactions between the material and active pharmaceutical ingredients (APIs).

Mechanisms of Action and Applications

Antacid Activity

As an antacid, synthetic **magnesium aluminometasilicate** neutralizes excess stomach acid, thereby increasing the pH of the gastric contents. This action helps to alleviate the symptoms of heartburn and indigestion. The mechanism involves a chemical reaction between the basic magnesium and aluminum oxides and the hydrochloric acid in the stomach.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of synthetic **magnesium aluminometasilicate** as an antacid.


Pharmaceutical Excipient

The primary role of synthetic **magnesium aluminometasilicate** in modern pharmaceuticals is as a multifunctional excipient. Its key applications include:

- Carrier for Solid Dispersions: It is widely used to convert liquid or poorly soluble drugs into a solid, amorphous form, thereby enhancing their solubility and bioavailability.^[5] The high surface area allows for the adsorption of the API onto the carrier, preventing crystallization.

- Adsorbent: Its porous nature makes it an excellent adsorbent for oils and liquids, enabling the formulation of solid dosage forms from oily or liquid APIs.
- Binder and Disintegrant: It can act as a binder in tablet formulations, contributing to tablet hardness, and also as a disintegrant, aiding in the rapid breakdown of the tablet upon ingestion.
- Flow Enhancer: In powder formulations, it can improve flowability, which is crucial for efficient manufacturing processes like tableting and capsule filling.

The following workflow illustrates the preparation of a solid dispersion using synthetic **magnesium aluminometasilicate**.

[Click to download full resolution via product page](#)

Caption: General workflow for preparing a solid dispersion using **magnesium aluminometasilicate**.

Conclusion

From its origins as a novel antacid in the 1950s, synthetic **magnesium aluminometasilicate** has evolved into a cornerstone excipient in the pharmaceutical industry. Its well-characterized physicochemical properties and multifunctional nature provide formulators with a powerful tool to address challenges in drug delivery, particularly for poorly soluble compounds. Continued research into novel grades and modifications of this versatile material is expected to further expand its applications in the development of advanced drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fujichemical.co.jp [fujichemical.co.jp]
- 2. fujichemical.co.jp [fujichemical.co.jp]
- 3. fujichemical.co.jp [fujichemical.co.jp]
- 4. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]
- 5. Magnesium Aluminometasilicate [benchchem.com]
- 6. US20100196475A1 - Controlled release tablet formulation containing magnesium aluminometasilicate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Synthetic Magnesium Aluminometasilicate: History, Discovery, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143528#history-and-discovery-of-synthetic-magnesium-aluminometasilicate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com